

Technical Guide: Physicochemical Properties of Diethylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylamine hydrochloride*

Cat. No.: *B041361*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine hydrochloride ((C₂H₅)₂NH·HCl) is a secondary amine salt with significant applications in organic synthesis, serving as a precursor in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its effective use in research and development, ensuring purity, stability, and optimal reaction conditions. This guide provides an in-depth overview of the melting and boiling points of **diethylamine hydrochloride**, detailed experimental protocols for their determination, and workflows for its synthesis and quality control.

Physical and Chemical Properties

Diethylamine hydrochloride is a white to off-white crystalline solid. It is known to be hygroscopic and is very soluble in water.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for **diethylamine hydrochloride** from various sources.

Property	Value	Source(s)
Melting Point	220 - 225 °C	[1]
227.0 to 234.0 °C	[2]	
231 °C	[3]	
220 °C	[4]	
227-230 °C	[5] [6] [7]	
225 °C	[8]	
Boiling Point	320 °C	[1]
330 °C	[4]	
320-330 °C	[5] [6]	

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of **diethylamine hydrochloride**.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance like **diethylamine hydrochloride**.[\[6\]](#)[\[8\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Ensure the **diethylamine hydrochloride** sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating:
 - For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
 - For a more precise measurement, heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
- Observation: Observe the sample through the magnifying eyepiece.
- Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

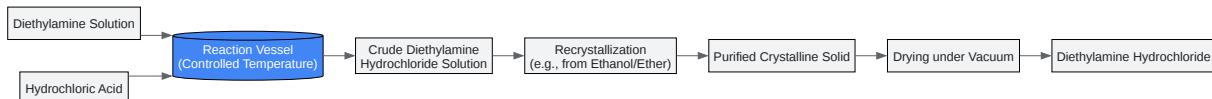
Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, and can be adapted for high-boiling point solids by using a suitable heating medium.

Apparatus:

- Thiele tube

- High-boiling point heating oil (e.g., mineral oil or silicone oil)
- Thermometer (calibrated)
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Bunsen burner or hot plate

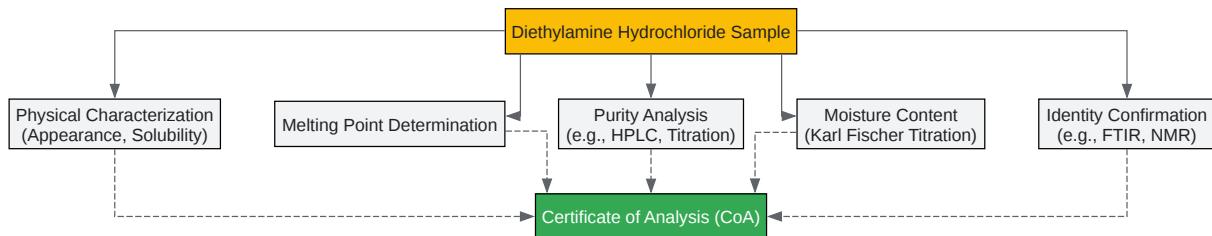

Procedure:

- Sample Preparation: Place a small amount of **diethylamine hydrochloride** into the small test tube.
- Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a Bunsen burner or on a hot plate. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
- Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis and Analysis Workflow

Synthesis of Diethylamine Hydrochloride

A common method for the synthesis of **diethylamine hydrochloride** is through the acid-base reaction of diethylamine with hydrochloric acid.[2]



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **diethylamine hydrochloride**.

Quality Control and Analysis Workflow

To ensure the purity and identity of the synthesized **diethylamine hydrochloride**, a series of quality control checks are essential.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **diethylamine hydrochloride** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. nbinno.com [nbinno.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Diethylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041361#diethylamine-hydrochloride-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com